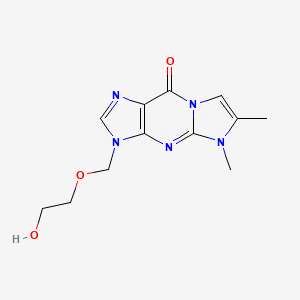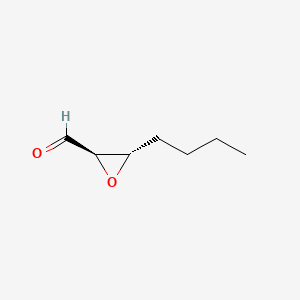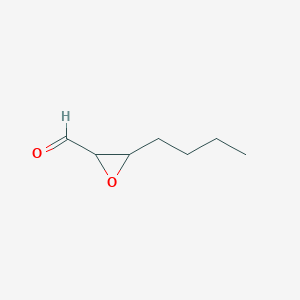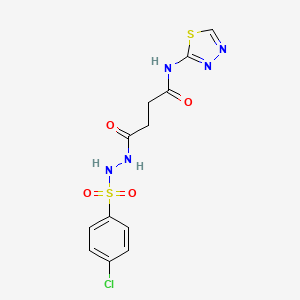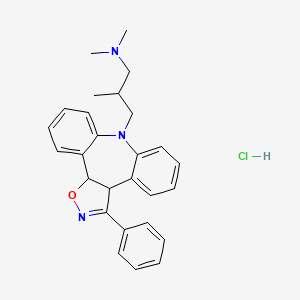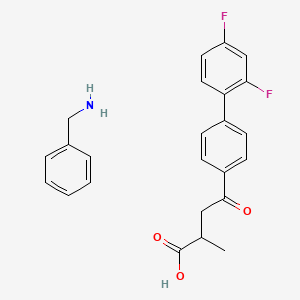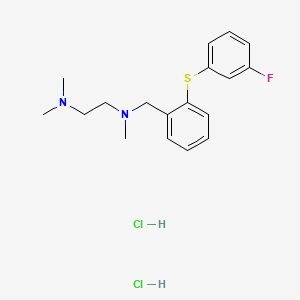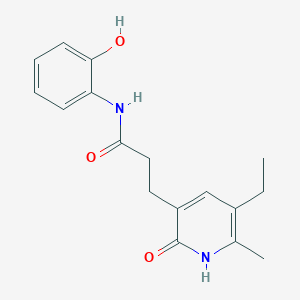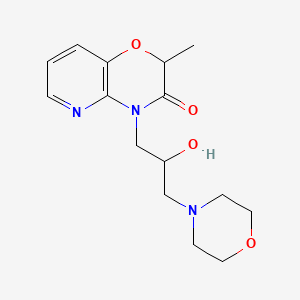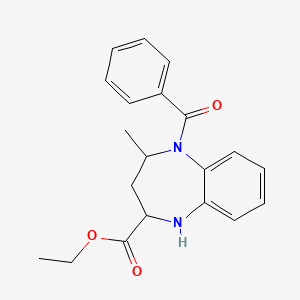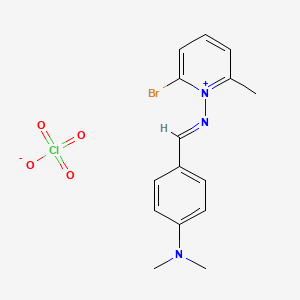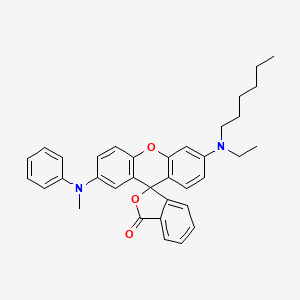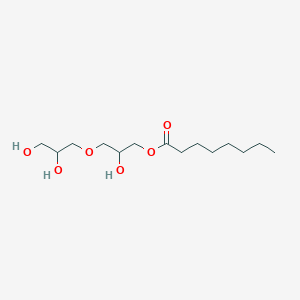
Diglyceryl caprylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diglyceryl caprylate is a compound widely used in the cosmetic and pharmaceutical industries. It is an ester derived from glycerol and caprylic acid, known for its multifunctional properties, including antimicrobial activity, emollient effects, and skin-conditioning benefits .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diglyceryl caprylate is synthesized through the esterification of glycerol with caprylic acid. The process typically involves the use of an acidic catalyst to facilitate the reaction. The reaction conditions include maintaining a specific temperature and pressure to achieve optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous process where glycerol and caprylic acid are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Diglyceryl caprylate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Esterification: Glycerol and caprylic acid in the presence of an acidic catalyst.
Hydrolysis: Water and a base or acid catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Esterification: this compound.
Hydrolysis: Glycerol and caprylic acid.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Diglyceryl caprylate has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier and stabilizer in various formulations.
Biology: Acts as an antimicrobial agent in cosmetic and pharmaceutical products.
Medicine: Enhances the bioavailability of poorly soluble drugs in lipid-based drug delivery systems.
Industry: Utilized in the production of self-preserving cosmetic formulations and as a preservative booster
Wirkmechanismus
Diglyceryl caprylate exerts its effects through multiple mechanisms:
Antimicrobial Activity: Disrupts the cell membranes of microorganisms, leading to cell lysis and death.
Emollient Effects: Forms a protective barrier on the skin, preventing moisture loss and enhancing skin hydration.
Skin Penetration Enhancer: Increases the permeability of the skin, allowing for better absorption of active ingredients
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Glyceryl caprylate
- Caprylyl glycol
- Ethylhexylglycerin
- Bis-diglyceryl polyacyladipate-2
Uniqueness
Diglyceryl caprylate stands out due to its combination of antimicrobial, emollient, and skin-conditioning properties. Unlike some similar compounds, it is effective at lower concentrations and can be used in a variety of formulations without compromising product stability .
Eigenschaften
CAS-Nummer |
148618-57-9 |
|---|---|
Molekularformel |
C14H28O6 |
Molekulargewicht |
292.37 g/mol |
IUPAC-Name |
[3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] octanoate |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-14(18)20-11-13(17)10-19-9-12(16)8-15/h12-13,15-17H,2-11H2,1H3 |
InChI-Schlüssel |
ZQEOGELFLULIGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OCC(COCC(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


